6-methoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine
Description
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c1-22-11-5-3-4-10(8-11)15-20-21-16(24-15)19-17-18-13-7-6-12(23-2)9-14(13)25-17/h3-9H,1-2H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDWSURKELGNEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC3=NN=C(O3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sulfuric acid or phosphorous oxychloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to scale up production efficiently.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of base or acid catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
6-methoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s and cancer due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-methoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial in treating Alzheimer’s disease.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Electronic Effects : The 3-methoxyphenyl group on oxadiazole provides moderate electron-donating effects, enhancing π-π stacking in enzyme active sites compared to electron-withdrawing groups (e.g., 4-fluorophenyl) .
- Solubility vs. Bioactivity : The 6-methoxybenzothiazole moiety improves aqueous solubility over chloro/nitro analogues, which is critical for oral bioavailability .
Q & A
Q. What are the standard synthetic routes for preparing 6-methoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the benzothiazole core. For example, 6-methoxy-1,3-benzothiazol-2-amine can be synthesized via cyclization of 4-methoxyaniline with KSCN and Br₂ in glacial acetic acid, followed by neutralization and recrystallization .
- Step 2 : Oxadiazole ring formation. A common method involves reacting hydrazine derivatives with carbonyl compounds. For instance, 5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine can be synthesized by cyclizing a thiosemicarbazide intermediate under reflux with POCl₃ .
- Step 3 : Coupling the benzothiazole and oxadiazole moieties via nucleophilic substitution or condensation. Ethanol or methanol under reflux with catalysts like triethylamine is often used .
Key considerations : Solvent choice (e.g., ethanol vs. DCM), reaction time (4–8 hours), and purification via chromatography or recrystallization .
Q. What spectroscopic techniques are critical for structural validation?
- 1H/13C NMR : To confirm aromatic proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and amine/amide protons (δ 8.0–10.0 ppm). reports δ 4.21 ppm for NH protons in similar benzothiazole-oxadiazole hybrids .
- IR Spectroscopy : Detects C=N (1620–1650 cm⁻¹), C-O (1250–1300 cm⁻¹), and N-H stretches (3140–3550 cm⁻¹) .
- Mass Spectrometry (FABMS/ESI-MS) : Molecular ion peaks (e.g., m/z 466 for a chloro-substituted analog) confirm molecular weight .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Catalyst Screening : Triethylamine or pyridine enhances nucleophilic substitution efficiency during coupling steps .
- Temperature Control : Reflux (~80°C) promotes cyclization but must avoid decomposition. Lower temperatures (40–60°C) may stabilize intermediates .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while ethanol minimizes side reactions .
- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) resolves closely eluting byproducts .
Q. How does the substitution pattern on the oxadiazole ring influence bioactivity?
- 3-Methoxyphenyl vs. 4-Methoxyphenyl : The 3-substituent introduces steric hindrance, potentially altering binding to enzymatic targets like PFOR (pyruvate:ferredoxin oxidoreductase). Computational docking studies (not in evidence) could validate this .
- Electron-Withdrawing Groups : Chloro or nitro substituents on oxadiazole enhance electrophilicity, increasing interactions with nucleophilic residues in target proteins .
Q. How should researchers address contradictory data in biological activity assays?
- Case Study : If a compound shows high in vitro antimicrobial activity but low in vivo efficacy, consider:
- Solubility : LogP calculations (e.g., >3.0 indicates poor aqueous solubility) may explain bioavailability issues.
- Metabolic Stability : LC-MS/MS can identify oxidative metabolites degrading the parent compound .
- Assay Conditions : Varying pH or serum content in media (e.g., 10% FBS vs. serum-free) impacts compound stability .
Q. What strategies validate the mechanism of action for this compound in enzyme inhibition?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to targets like DNA gyrase or β-lactamases.
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry .
- Mutagenesis Studies : Introducing point mutations (e.g., Ser84→Ala in Staphylococcus aureus GyrA) tests resistance profiles .
Methodological Tables
Q. Table 1. Comparison of Synthetic Routes
| Step | Method | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Benzothiazole formation | Cyclization of 4-methoxyaniline with KSCN/Br₂ | Glacial acetic acid, 6–8 hrs | 70 | |
| Oxadiazole coupling | POCl₃-mediated cyclization | Reflux (90°C), 3 hrs | 65 | |
| Final coupling | Nucleophilic substitution in ethanol | Reflux, 5 hrs | 58 |
Q. Table 2. Key Spectral Data for Structural Confirmation
| Technique | Key Peaks | Functional Group | Reference |
|---|---|---|---|
| 1H NMR | δ 4.21 (NH), 6.46–8.2 (Ar-H) | Benzothiazole, oxadiazole | |
| IR | 1621 cm⁻¹ (C=N), 3550 cm⁻¹ (N-H) | Oxadiazole, amine | |
| FABMS | m/z 466 [M+H]⁺ | Molecular ion |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
